molecular formula C21H14Cl2N2O4 B12149612 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12149612
M. Wt: 429.2 g/mol
InChI Key: IJSFPSFXZNEQFS-HTXNQAPBSA-N
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Description

4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a benzoyl group, dichlorophenyl group, hydroxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the pyrrol-2-one core, introduction of the benzoyl and dichlorophenyl groups, and the formation of the oxazole ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would yield a benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, it could be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Industry

In industry, it might be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For example, if it is being studied as a drug candidate, its mechanism of action might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrrol-2-one derivatives, benzoyl-substituted compounds, and oxazole-containing molecules.

Uniqueness

The uniqueness of 4-benzoyl-5-(3,4-dichlorophenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C21H14Cl2N2O4

Molecular Weight

429.2 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H14Cl2N2O4/c1-11-9-16(24-29-11)25-18(13-7-8-14(22)15(23)10-13)17(20(27)21(25)28)19(26)12-5-3-2-4-6-12/h2-10,18,26H,1H3/b19-17+

InChI Key

IJSFPSFXZNEQFS-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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